molecular formula C24H31NO6 B187567 Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 78080-70-3

Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B187567
CAS RN: 78080-70-3
M. Wt: 429.5 g/mol
InChI Key: NGEIFOVGVAGVAM-UHFFFAOYSA-N
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Description

Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as TMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TMQ is a heterocyclic organic compound that belongs to the class of quinolines and is synthesized using a specific method.

Mechanism Of Action

The mechanism of action of Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) in the body. Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the activity of anti-apoptotic proteins.

Biochemical And Physiological Effects

Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to exhibit various biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and cell proliferation. It has also been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduce the levels of lipid peroxidation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in lab experiments is its ability to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs and therapeutic agents. However, the limitations of using Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, including its potential applications in the development of new drugs and therapeutic agents for the treatment of various diseases. Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can also be studied for its potential applications in the field of material science, where it can be used as a precursor for the synthesis of various organic compounds. Additionally, further studies can be conducted to investigate the potential toxicity of Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate at high concentrations and to develop new methods for improving its solubility in water.
Conclusion:
In conclusion, Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is synthesized using a specific method and exhibits significant antioxidant, anti-inflammatory, and anticancer properties. Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several advantages and limitations for lab experiments and has several future directions for further study. Overall, Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has the potential to be a valuable candidate for the development of new drugs and therapeutic agents for the treatment of various diseases.

Synthesis Methods

Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized through a multistep process, starting with the condensation of 3,4,5-trimethoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of 3,4,5-trimethoxychalcone, which is then subjected to a cyclization reaction with ammonium acetate in the presence of acetic acid. This leads to the formation of 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, which is then esterified with ethanol in the presence of sulfuric acid to produce Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

Scientific Research Applications

Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new drugs and therapeutic agents. Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has also been studied for its potential applications in the field of material science, where it can be used as a precursor for the synthesis of various organic compounds.

properties

CAS RN

78080-70-3

Product Name

Ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Molecular Formula

C24H31NO6

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H31NO6/c1-8-31-23(27)19-13(2)25-15-11-24(3,4)12-16(26)21(15)20(19)14-9-17(28-5)22(30-7)18(10-14)29-6/h9-10,20,25H,8,11-12H2,1-7H3

InChI Key

NGEIFOVGVAGVAM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CC(C2)(C)C)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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